2-aminoquinoline-6-carbaldehyde

Übersicht

Beschreibung

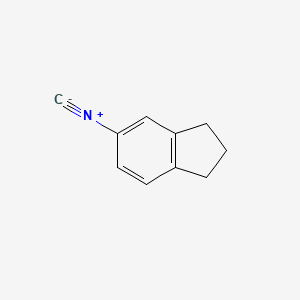

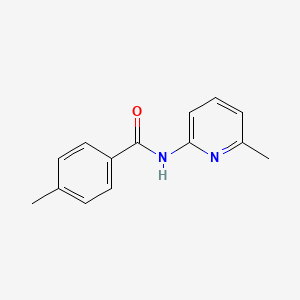

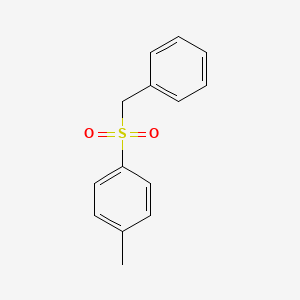

2-aminoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved from 6-IODOQUINOLIN-2-AMINE and carbon monoxide . Other methods for synthesizing similar compounds involve reactions such as Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches . These methods can provide information about the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound can include Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 382.5±22.0 °C (Predicted), a density of 1.317±0.06 g/cm3 (Predicted), and a pKa of 5.77±0.43 (Predicted) .Wissenschaftliche Forschungsanwendungen

- Applications :

Medicinal Chemistry and Drug Discovery

Biological Activities and Pharmacology

Wirkmechanismus

Target of Action

2-Aminoquinoline-6-carbaldehyde, a derivative of quinoline, has been recognized for its broad spectrum of bioactivity . Quinoline and its derivatives have been used as a core template in drug design due to their substantial efficacies

Mode of Action

It’s known that quinoline derivatives interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bioactivity . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may have diverse molecular and cellular effects

Zukünftige Richtungen

Quinoline derivatives, including 2-aminoquinoline-6-carbaldehyde, have potential applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, future research could focus on exploring these potential applications further and developing new structural prototypes with more effective biological activity .

Eigenschaften

IUPAC Name |

2-aminoquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVFLCGWKIQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)